molecular formula C9H17NO B2468880 1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone CAS No. 1932041-16-1

1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone

Cat. No. B2468880
CAS RN: 1932041-16-1
M. Wt: 155.241
InChI Key: QYYOPHOHRVUDNK-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone, commonly known as DMEPE, is a synthetic, chiral piperidine derivative with a variety of uses in scientific research. It is primarily used as a reagent in organic synthesis and as a ligand in asymmetric catalysis. DMEPE has also been used in biochemical and physiological experiments, and has been studied for its potential therapeutic applications.

Scientific Research Applications

Materials Science Applications

Dimethyl ether (DME), a compound related to the structural class of "1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone", is recognized for its environmental conservation and energy security benefits. It has been identified as an attractive alternative to conventional diesel fuel for compression ignition engines due to its superior atomization and vaporization characteristics, low NOx, HC, CO emissions, and virtually no PM emission because of its molecular structure. Research has focused on the application characteristics of DME in CI engines, including fuel properties, spray and atomization characteristics, combustion performance, and exhaust emission characteristics, alongside technological adaptations required for its use in actual engine systems (Park & Lee, 2014).

Pharmacological and Biological Insights

The sigma-1 receptor (Sig-1R), a well-known ER-chaperone that localizes in the mitochondria-associated ER-membrane (MAM), serves for Ca2+-signaling between the ER and mitochondria, involved in ion channel activities, and is particularly important during neuronal differentiation. Sig-1R acts as a central modulator in inter-organelle signaling, helping cell survival by attenuating ER-stress. Agonists of Sig-1R, including dimethyl tryptamine (DMT) and neuroactive steroids, have been used in the treatment of different neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases and amyotrophic lateral sclerosis, highlighting a promising avenue for therapeutic exploration (Penke et al., 2017).

properties

IUPAC Name

1-[(2R,5R)-2,5-dimethylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-7-4-5-8(2)10(6-7)9(3)11/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYOPHOHRVUDNK-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N(C1)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](N(C1)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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